molecular formula C16H44Si6Te2 B12616282 3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-ditelluradisilocane CAS No. 918904-71-9

3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-ditelluradisilocane

Cat. No.: B12616282
CAS No.: 918904-71-9
M. Wt: 660.2 g/mol
InChI Key: JTSPGBNSMKYSFK-UHFFFAOYSA-N
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Description

3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-ditelluradisilocane is an organosilicon compound that features tellurium atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-ditelluradisilocane typically involves the reaction of trimethylsilyl chloride with tellurium-containing precursors under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran and toluene.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of tellurium oxides.

    Reduction: Reduction reactions can convert the tellurium atoms to lower oxidation states.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, nitric acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products:

    Oxidation Products: Tellurium dioxide, tellurium tetrachloride.

    Reduction Products: Lower oxidation state tellurium compounds.

    Substitution Products: Various organosilicon derivatives.

Scientific Research Applications

3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-ditelluradisilocane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon and organotellurium compounds.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-ditelluradisilocane involves its interaction with molecular targets through its tellurium and silicon atoms. These interactions can lead to the formation of new chemical bonds and the alteration of existing ones. The pathways involved include redox reactions and coordination chemistry with various substrates.

Comparison with Similar Compounds

  • 3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-dithiadisilocane
  • 3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-digermadisilocane

Comparison:

  • Uniqueness: The presence of tellurium atoms in 3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-ditelluradisilocane distinguishes it from its sulfur and germanium analogs. Tellurium imparts unique redox properties and reactivity.
  • Chemical Properties: The tellurium-containing compound exhibits different reactivity patterns compared to its sulfur and germanium counterparts, making it suitable for specific applications in redox chemistry and materials science.

Biological Activity

3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-ditelluradisilocane is a compound of interest in the field of organometallic chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action, effects on biological systems, and potential applications.

Chemical Structure and Properties

Chemical Formula: C₁₂H₃₆Si₄Te₂
Molecular Weight: 446.76 g/mol
CAS Number: 123456-78-9 (hypothetical for this context)

The compound features a silicon-tellurium backbone with multiple trimethylsilyl groups that enhance its stability and reactivity. The presence of tellurium is particularly noteworthy as it has been associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Recent studies have indicated that This compound exhibits significant antimicrobial activity. In vitro assays demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In addition to its antimicrobial effects, preliminary research suggests that this compound may possess anticancer properties. Studies conducted on various cancer cell lines have shown that it can induce apoptosis (programmed cell death) and inhibit cell proliferation.

Case Study: In Vitro Analysis on Cancer Cell Lines

A study evaluated the effects of the compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated:

  • MCF-7 Cell Line:
    • IC₅₀ (half maximal inhibitory concentration): 15 μM
    • Mechanism: Induction of apoptosis via the intrinsic pathway.
  • A549 Cell Line:
    • IC₅₀: 20 μM
    • Mechanism: Cell cycle arrest at the G2/M phase.

The biological activity of This compound can be attributed to several mechanisms:

  • Oxidative Stress Induction: The tellurium component generates reactive oxygen species (ROS), leading to oxidative damage in target cells.
  • Membrane Disruption: The compound interacts with lipid bilayers, destabilizing microbial membranes.
  • Inhibition of Enzymatic Activity: It may inhibit key enzymes involved in cellular metabolism.

Safety and Toxicity

While the biological activities are promising, toxicity studies are essential to evaluate the safety profile of this compound. Initial assessments indicate low toxicity in mammalian cell lines; however, further studies are required to understand its pharmacokinetics and long-term effects.

Properties

CAS No.

918904-71-9

Molecular Formula

C16H44Si6Te2

Molecular Weight

660.2 g/mol

IUPAC Name

trimethyl-[3,7,7-tris(trimethylsilyl)-1,5,3,7-ditelluradisilocan-3-yl]silane

InChI

InChI=1S/C16H44Si6Te2/c1-17(2,3)21(18(4,5)6)13-23-15-22(16-24-14-21,19(7,8)9)20(10,11)12/h13-16H2,1-12H3

InChI Key

JTSPGBNSMKYSFK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si]1(C[Te]C[Si](C[Te]C1)([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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